5-Cyclopropoxy-6-iodonicotinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclopropyl cyanide and γ-chlorobutyronitrile as starting materials . The reaction proceeds through a series of steps including hydrolysis, cyclization, and iodination under controlled conditions.
Industrial Production Methods
Industrial production of 5-Cyclopropoxy-6-iodonicotinamide may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-iodonicotinamide undergoes various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Cyclopropoxy-6-iodonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-iodonicotinamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-6-(methylsulfonamido)nicotinamide: Similar structure with a methylsulfonamido group instead of an iodo group.
5-Cyclopropoxy-6-iodo-N-methylnicotinamide: Similar structure with an N-methyl group.
Uniqueness
5-Cyclopropoxy-6-iodonicotinamide is unique due to its specific combination of cyclopropoxy and iodo groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C9H9IN2O2 |
---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-iodopyridine-3-carboxamide |
InChI |
InChI=1S/C9H9IN2O2/c10-8-7(14-6-1-2-6)3-5(4-12-8)9(11)13/h3-4,6H,1-2H2,(H2,11,13) |
InChI Key |
SUMJSGUKEZKAKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)C(=O)N)I |
Origin of Product |
United States |
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